C15-Ceramide

Lipidomics Dermatology Atopic Dermatitis

C15 Ceramide (d18:1/15:0) is an odd-chain sphingolipid essential for lipidomics. Its unique C17/C15 structure prevents interference with endogenous even-chain ceramides (C16, C18), making it the ideal LC-MS internal standard for precise quantification. Use this high-purity, non-physiological analog to track sphingolipid metabolism, study CerS specificity, or probe membrane biophysics with an unambiguous molecular tool. Standardized for analytical consistency.

Molecular Formula C33H65NO3
Molecular Weight 523.9 g/mol
Cat. No. B3026380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC15-Ceramide
Molecular FormulaC33H65NO3
Molecular Weight523.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
InChIInChI=1S/C33H65NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-32(36)31(30-35)34-33(37)29-27-25-23-21-19-16-14-12-10-8-6-4-2/h26,28,31-32,35-36H,3-25,27,29-30H2,1-2H3,(H,34,37)/b28-26+/t31-,32+/m0/s1
InChIKeyHBULQAPKKLNTLT-STSAHMJASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-pentadecanamide (C15 Ceramide) as a Specialized Lipid Research Tool


N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-pentadecanamide (CAS 67492-15-3), commonly referred to as C15 Ceramide (d18:1/15:0), is a naturally occurring sphingolipid belonging to the ceramide family. It is characterized by a 17-carbon sphingoid base (d18:1) linked to a 15-carbon saturated fatty acid (pentadecanoic acid) via an amide bond . This compound is a solid at room temperature, soluble in warmed alcohols and chloroform, with a molecular weight of approximately 523.9 g/mol and a predicted LogP of 12.81 . It has been identified in various biological sources, including marine algae extracts, human erythrocytes, and the stratum corneum . Its primary applications are in analytical chemistry as a standard and in fundamental research as a tool to study sphingolipid metabolism and signaling.

Why a Generic Ceramide Standard Cannot Substitute for N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-pentadecanamide


Ceramides are not a single, interchangeable entity; rather, they constitute a family of hundreds of structurally distinct molecules whose biological and biophysical properties are exquisitely dependent on the length and saturation of their acyl and sphingoid base chains [1][2]. Subtle variations in chain length can dramatically alter a ceramide's membrane packing, subcellular trafficking, and capacity to act as a signaling molecule [1]. Therefore, the specific combination of an odd-chain sphingoid base (C17) and an odd-chain fatty acid (C15) in this compound confers unique biophysical and metabolic characteristics that are not replicated by more common even-chain analogs like C16- or C18-ceramide [3]. Substituting this compound with a different ceramide would introduce an uncontrolled variable, rendering any analytical or functional study incomparable and potentially invalid.

Quantifiable Evidence for the Differential Selection of N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-pentadecanamide


Distinct Biological Occurrence and Role in Skin Barrier Function Compared to Even-Chain Ceramides

In a comprehensive lipidomic study of human stratum corneum from 54 atopic dermatitis patients and 44 controls, odd-chain ceramides, a class to which N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-pentadecanamide belongs, accounted for approximately 50% of the total ceramide species that discriminated between healthy and diseased states, as well as between different anatomical sites [1]. This indicates a specific and quantifiable physiological relevance for odd-chain ceramides that is not shared by their even-chain counterparts, which are often the primary focus of research.

Lipidomics Dermatology Atopic Dermatitis

Utility as a Non-Endogenous Metabolic Tracer for Sphingolipid Flux Studies

The compound's non-natural odd-chain sphingoid base (C17) and fatty acid (C15) make it an ideal tracer for studying sphingolipid metabolism. Studies have demonstrated that providing cells with analogous odd-chain sphingosine bases (e.g., C17-phytosphingosine) leads to their quantitative incorporation into ceramides and more complex sphingolipids [1]. The resulting C17-ceramides are easily distinguishable from endogenous even-chain species by mass spectrometry, allowing for precise monitoring of metabolic flux and enzyme activity [1].

Sphingolipid Metabolism Lipidomics Mass Spectrometry

Defined Chain Length Specificity in Receptor Binding and Signaling

Ceramide signaling is highly chain-length dependent. The recently identified ceramide receptor FPR2 demonstrates specific binding to long-chain ceramides within a defined window of C14 to C20 [1]. N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-pentadecanamide, with its total acyl carbon count of 15, falls directly within this active range, positioning it as a potential endogenous ligand or a relevant tool compound for studying this pathway.

Signal Transduction GPCR Metabolism

Optimal Scientific Use Cases for N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-pentadecanamide


As a Quantitative Internal Standard for Targeted Lipidomics

Due to its unnatural odd-chain structure, C15 Ceramide (d18:1/15:0) is an ideal internal standard for the accurate quantification of endogenous even-chain ceramides (e.g., C16, C18, C24) in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use ensures precise normalization for sample preparation and ionization efficiency, which is critical for comparative lipidomic studies in areas such as biomarker discovery for metabolic or dermatological diseases . The deuterated analog, C15 Ceramide-d7, is specifically sold for this purpose .

As a Metabolic Tracer for Studying Ceramide Synthase (CerS) Activity

Researchers can utilize this compound as a substrate or product analog to study the activity and specificity of ceramide synthases (CerS). Its odd-chain structure allows it to be easily distinguished from endogenous ceramides, enabling precise tracking of its conversion to more complex sphingolipids like sphingomyelin and glucosylceramide. This is particularly valuable in studies investigating the effects of drugs, genetic mutations, or disease states on the sphingolipid metabolic pathway [1].

As a Structural Probe for Membrane Biophysics and Lipid Raft Studies

The biophysical properties of lipid bilayers are finely tuned by ceramide chain length [2]. N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-pentadecanamide, with its specific combination of an odd-chain sphingoid base and odd-chain fatty acid, offers a distinct molecular geometry for probing the relationship between lipid structure and membrane domain formation, fluidity, and permeability. It serves as a precise tool to study how small changes in hydrophobic matching influence lipid-lipid and lipid-protein interactions within model and cellular membranes [2].

As a Research Tool in FPR2 Receptor Signaling Studies

Given that FPR2 has been identified as a specific receptor for long-chain ceramides (C14-C20) [3], this compound is a relevant tool for investigating this newly discovered signaling axis. It can be used in cell-based assays to dissect the downstream effects of ceramide-FPR2 engagement on processes like adipocyte thermogenesis, inflammation, and metabolic regulation, providing a structural bridge between well-studied C16 and C18 ceramide ligands [3].

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